molecular formula C16H12O4 B191847 7-Methoxyflavonol CAS No. 7478-60-6

7-Methoxyflavonol

Cat. No.: B191847
CAS No.: 7478-60-6
M. Wt: 268.26 g/mol
InChI Key: IPRIGHIBTRMTDP-UHFFFAOYSA-N
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Description

7-Methoxyflavonol is a naturally occurring flavonoid compound with the molecular formula C16H12O4. It is known for its diverse biological activities and is found in various plants. This compound is characterized by the presence of a methoxy group at the seventh position of the flavonol structure, which contributes to its unique chemical properties and biological activities .

Mechanism of Action

Target of Action

7-Methoxyflavonol is a compound isolated from Zornia brasiliensis . It has been found to have peripheral antinociceptive activity , which means it can reduce pain signals in the peripheral nervous system. This suggests that its primary targets could be the nerve cells involved in pain transmission.

Mode of Action

It has been shown to inhibit paw-licking time in the neurogenic phase of the formalin pain response by 656% . This suggests that it may interact with its targets to modulate the transmission of pain signals.

Biochemical Pathways

Flavonols, the group to which this compound belongs, are known to influence various biochemical pathways. They function as antioxidants and may play a role in antagonizing diabetes, cancer, cardiovascular disease, and viral and bacterial diseases . .

Pharmacokinetics

It is known that most of its metabolism is achieved by glucuronidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyflavonol typically involves the methoxylation of flavonol. One common method includes the use of methoxycarbonyl chloride in the presence of a base to introduce the methoxy group at the desired position. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale extraction from plant sources or through chemical synthesis. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound from plant materials. Chemical synthesis on an industrial scale may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyflavonol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavonols .

Scientific Research Applications

7-Methoxyflavonol has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 3-Hydroxyflavone
  • 6-Methoxyflavone
  • Chrysin
  • Galangin
  • Luteolin

Comparison: 7-Methoxyflavonol is unique due to the presence of the methoxy group at the seventh position, which enhances its biological activity and solubility compared to other flavonoids. For instance, 3-Hydroxyflavone lacks the methoxy group, resulting in different reactivity and biological properties .

Properties

IUPAC Name

3-hydroxy-7-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-16(15(18)14(12)17)10-5-3-2-4-6-10/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRIGHIBTRMTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225760
Record name 7-Methoxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7478-60-6
Record name 7-Methoxyflavonol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007478606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 3-hydroxy-7-methoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methoxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHOXYFLAVONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZT4X5SA77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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